4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClN4O3S and its molecular weight is 422.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound has been involved in the synthesis and structural characterization studies, indicating its role in developing small molecular antagonists targeting specific biological pathways. For instance, it has been used in the preparation of compounds with potential activity against human HIV-1 infection, highlighting its significance in antiviral research and drug development processes (Cheng De-ju, 2015).
Antimicrobial Activity
Research has demonstrated the compound's involvement in synthesizing novel derivatives exhibiting significant antimicrobial activity against various strains of microbes. This indicates its application in addressing antibiotic resistance and the need for new antimicrobial agents (N. Desai, Atul H. Makwana, R. Senta, 2016).
Anticancer Activity
The compound has been a precursor in synthesizing derivatives with potential anticancer activity. Studies have shown that specific derivatives exhibit higher potency against cancer cell lines, suggesting its application in cancer therapy and the development of new anticancer drugs (M. Ghorab, M. Al-Said, 2012).
Enzyme Inhibition
Research into novel ureido benzenesulfonamides incorporating triazine moieties has shown that these compounds are effective inhibitors of carbonic anhydrase isoforms. This is relevant for developing treatments for conditions like glaucoma, epilepsy, obesity, and cancer, illustrating the compound's potential in therapeutic applications (Nabih Lolak et al., 2019).
Neuropharmacological Applications
In another study, derivatives of the compound were evaluated for their potential as antipsychotic agents, demonstrating activity in in vitro and in vivo models predictive of antipsychotic efficacy. This suggests its role in developing treatments for psychiatric disorders (M. H. Norman et al., 1996).
Mechanism of Action
Target of Action
Similar compounds with pyrrolidine and piperazine moieties have been reported to have a wide range of biological activities . These compounds are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific targets of the compound .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been reported to exhibit significant activity against various targets, leading to changes at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c20-16-6-8-17(9-7-16)28(26,27)22-11-3-5-19(25)24-14-12-23(13-15-24)18-4-1-2-10-21-18/h1-2,4,6-10,22H,3,5,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJPAHZWLLVRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.